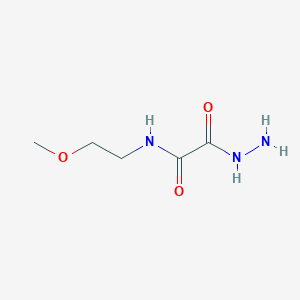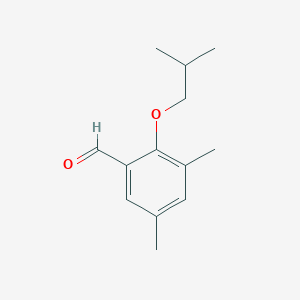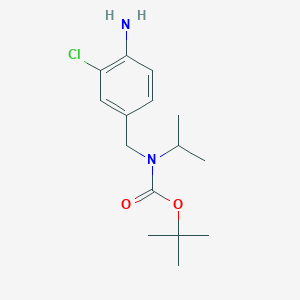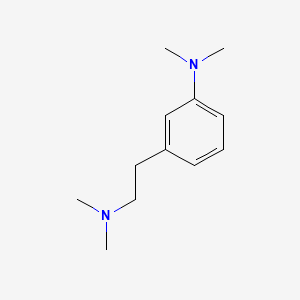
5-(2,4-Difluorophenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2,4-difluorophenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of fluorine atoms in the phenyl ring often enhances the biological activity and metabolic stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)thiazol-2-amine typically involves the reaction of 2,4-difluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where 2,4-difluoroaniline reacts with thiourea in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atoms in the phenyl ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Substitution: Halogenated derivatives of the thiazole ring.
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)thiazol-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluorophenyl)thiazol-2-amine
- 5-(2,4-Dichlorophenyl)thiazol-2-amine
- 5-(2,4-Dimethylphenyl)thiazol-2-amine
Uniqueness
5-(2,4-Difluorophenyl)thiazol-2-amine is unique due to the presence of two fluorine atoms in the phenyl ring, which can enhance its biological activity and metabolic stability compared to other similar compounds . The specific substitution pattern can also influence its reactivity and the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C9H6F2N2S |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
5-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F2N2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
Clave InChI |
BYMJFFYZEKKJPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)

![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)




![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)


![1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)


